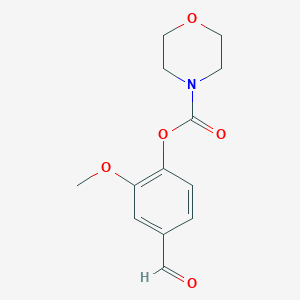

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature morpholine moieties and methoxyphenyl groups, which are relevant to the analysis of the compound . For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and the study of a morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate provide insights into the chemical behavior and synthesis of similar structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclization, reduction, and acidification . The synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid and enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrates the complexity and the need for precise conditions to obtain the desired morpholine derivatives. These methods could potentially be adapted for the synthesis of this compound by considering the functional groups and the reactivity of the starting materials.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings has been elucidated using various spectroscopic techniques such as UV, FT-IR, 1H and 13C NMR spectroscopy . Additionally, X-ray diffraction studies provide detailed information about the crystal structure and the dihedral angles between different rings in the molecule . These techniques would be essential for confirming the structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be inferred from the force degradation study of a morpholinium compound, which showed stability under various conditions except when exposed to H2O2 and UV radiation . This suggests that this compound might also be sensitive to oxidative conditions and photodegradation, which is important for its handling and storage.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be predicted using computational methods such as density functional theory (DFT). For example, the nonlinear optical properties, thermal behavior, and electronic transitions of a morpholine derivative were analyzed using DFT and NBO computations . Similarly, the hyperpolarizability and molecular electrostatic potential (MEP) of another compound were calculated to assess its potential as a nonlinear optical (NLO) material . These computational studies are crucial for understanding the properties of this compound and predicting its behavior in various applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- The compound 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from related starting materials, showcasing the feasibility of creating morpholine derivatives through cyclization reactions and reduction processes (Tan Bin, 2011).

- Synthesis of 2-morpholine carboxylic acid derivatives, including those converted into 1-aza-4-oxabicyclo[3.3.1]non-6-one, demonstrates the chemical versatility and potential for creating novel ring systems (F. King & R. Martin, 1991).

Crystal Structure and Biological Activity :

- A study focusing on the synthesis and crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant inhibitory activity against cancer cell lines, indicating potential medical applications (J. Lu et al., 2021).

Molluscicidal Agents :

- The synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, has shown good molluscicidal effect, suggesting its use in pest control (Duan et al., 2014).

Functional Derivatives and Catalytic Activities :

- Functional derivatives of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, including Schiff bases, have been synthesized, showing high catalytic activity in the Suzuki reaction. This suggests their potential in catalysis and organic synthesis (V. Potkin et al., 2019).

Absorption and Spectral Properties in Ionic Liquids :

- A study on the absorption and spectral properties of H2S in carboxylate protic ionic liquids, including compounds like N-ethylmorpholine methoxylacetate, suggests their application in gas separation due to low cost and viscosity (Tianxiang Zhao et al., 2018).

Metabolism Study :

- Research on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate provides insights into the metabolic processes and structural transformations of related compounds, which is crucial for pharmaceutical applications (B. Varynskyi & A. Kaplaushenko, 2020).

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-17-12-8-10(9-15)2-3-11(12)19-13(16)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRVKWDFUPFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)

![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)